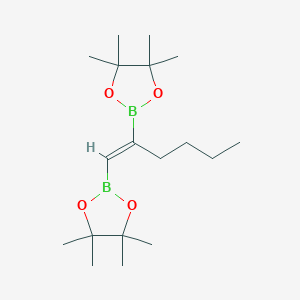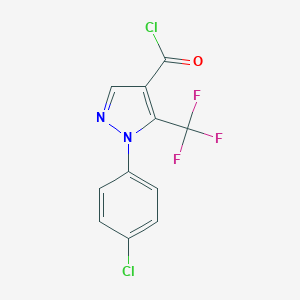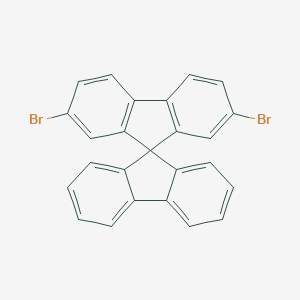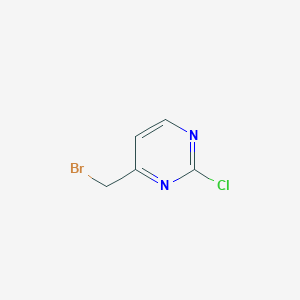
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is an alkenyl boronate ester . Boronate esters are air- and chromatography-stable . They are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is represented by the empirical formula C17H32B2O4 .
Chemical Reactions Analysis
Pinacol boronic esters can be utilized for Suzuki-Miyaura cross-coupling reactions . They can also be used in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols by reacting with aromatic aldehydes via Ru-catalyzed double bond transposition reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” include a refractive index n20/D of 1.455 (lit.), boiling point of 301-303 °C (lit.), and a density of 0.954 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Tuning Viscoelastic Properties of Glucose-Responsive Polymer Hydrogels
This compound has been used in the fabrication of glucose-responsive hydrogels by crosslinking a biocompatible polymer, poly (vinyl alcohol) with pinacol esters of bisboronic acids via transesterification reactions . These hydrogels can release insulin under high-glucose conditions, which is significant for the development of smart insulin .
Effects on Insulin Release Kinetics
The hydrogels derived from this compound have been found to affect insulin release kinetics. Hydrogels with high storage modulus, derived from 1,4-benzenediboronic acid bis(pinacol) ester, release approximately 3 fold less insulin compared to softer hydrogels derived from acetylene-1,2-diyl bis(boronic acid pinacol ester) and bis[(pinacolato)boryl]methane under hyperglycemic conditions .
Development of Injectable Hydrogels
The compound has been used in the development of injectable hydrogels that are capable of releasing the desired amount of insulin under hyperglycemic conditions . These hydrogels embody more than 70% water, making them suitable for hosting insulin in the matrix .
Stereoselective Synthesis of γ-Boryl Substituted Homoallylic Alcohols
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester, a similar compound, can be used as a reactant in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols by reacting with aromatic aldehydes via Ru-catalyzed double bond transposition reaction .
Mecanismo De Acción
Safety and Hazards
“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3/b14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACOFNGKSPZAFQ-YPKPFQOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34B2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)


![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)




![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)


